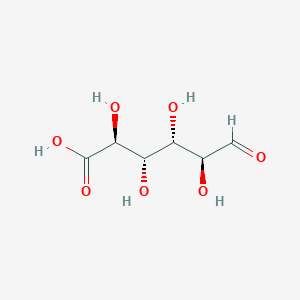

(2S,3S,4S,5S)-2,3,4,5-tetrahydroxy-6-oxohexanoic acid

Description

Properties

IUPAC Name |

(2S,3S,4S,5S)-2,3,4,5-tetrahydroxy-6-oxohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h1-5,8-11H,(H,12,13)/t2-,3-,4+,5+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAJILQKETJEXLJ-MBMOQRBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)C(C(C(C(C(=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=O)[C@H]([C@H]([C@@H]([C@@H](C(=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

29894-36-8, 39989-93-0 | |

| Record name | Poly(mannuronic acid) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29894-36-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Mannuronic acid, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39989-93-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID10218316, DTXSID80873875 | |

| Record name | Mannuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10218316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-Mannuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80873875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1986-14-7, 6814-36-4 | |

| Record name | D-Mannuronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1986-14-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mannuronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6814-36-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mannuronic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006814364 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mannuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10218316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-Mannuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80873875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MANNURONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/980IT47Y34 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Nitric Acid-Mediated Oxidation of Glucose Derivatives

A classical route involves the controlled oxidation of D-glucose using nitric acid (HNO₃). The reaction proceeds under mild conditions (50–60°C) to prevent over-oxidation or degradation. The C6 hydroxyl group of glucose is selectively oxidized to a ketone, while the stereochemistry at C2–C5 is preserved. Yields typically range from 40% to 60%, with purity dependent on crystallization efficiency.

Key Parameters:

-

Temperature: 50–60°C

-

Acid Concentration: 20–30% (v/v) HNO₃

-

Reaction Time: 6–8 hours

Post-reaction, the crude product is neutralized with sodium bicarbonate and purified via recrystallization from ethanol-water mixtures. Challenges include managing exothermic side reactions and minimizing epimerization at chiral centers.

Enzymatic Synthesis Using Glycosyltransferases

Sucrose-Based Enzymatic Transfer

Recent advances employ sucrose derivatives and engineered glycosyltransferases to construct the target compound. For example, 6-azido sucrose is enzymatically converted using Bacillus megaterium levansucrase (Bm-Ls) in Sörensen buffer (pH 6.6) at 37°C. The enzyme catalyzes the transfer of glucuronic acid residues to acceptor molecules, forming the desired product.

Typical Reaction Setup:

| Component | Quantity | Conditions |

|---|---|---|

| Sucrose | 1.10 mmol | Dissolved in H₂O |

| D-GlcA benzyl ester | 12.8 mmol | In Sörensen buffer |

| Bm-Ls enzyme | 4 U/mL | 37°C, 1.5 hours |

Purification involves silica gel chromatography (ethyl acetate/isopropanol/water, 6:3:1), yielding 45% of the target compound.

Tosylation and Subsequent Functionalization

6-O-tosyl-D-glucopyranosyl-α-D-fructofuranoside serves as a key intermediate. Tosylation of sucrose with toluenesulfonyl chloride introduces a leaving group at C6, enabling nucleophilic substitution. Reaction with sodium azide (NaN₃) produces 6-azido sucrose, which is further reduced to the amine and oxidized to the ketone.

Critical Steps:

-

Tosylation: 1 M Sörensen buffer (pH 6.6), 37°C, 1 hour.

-

Azidation: NaN₃ in DMF, 60°C, 12 hours.

-

Oxidation: KMnO₄ in acidic medium, 0°C, 2 hours.

Industrial Biotechnology Approaches

Microbial Fermentation

Aspergillus niger and Gluconobacter oxydans strains are engineered to overexpress glucose dehydrogenases, enabling high-yield production from glucose substrates. Fed-batch fermentation achieves titers of 15–20 g/L, with downstream processing involving ion-exchange chromatography and lyophilization.

Fermentation Parameters:

-

pH: 6.0–6.5

-

Temperature: 30°C

-

Aeration Rate: 1.0 vvm

-

Yield: 70–80% after purification

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Stereochemical Control |

|---|---|---|---|---|

| Nitric Acid Oxidation | 40–60 | 85–90 | Moderate | Moderate |

| Enzymatic Synthesis | 45–50 | 95–98 | High | Excellent |

| Microbial Fermentation | 70–80 | 90–95 | Industrial | Excellent |

Key Findings:

-

Enzymatic methods offer superior stereochemical fidelity but require costly enzyme preparations.

-

Industrial fermentation balances yield and cost, though genetic stability of engineered strains remains a concern.

Challenges and Optimization Strategies

Stereochemical Control

Epimerization during acidic or basic conditions is mitigated by:

Chemical Reactions Analysis

Types of Reactions

(2S,3S,4S,5S)-2,3,4,5-tetrahydroxy-6-oxohexanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to produce higher oxidation state derivatives.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming polyhydroxy compounds.

Substitution: The hydroxyl groups can participate in substitution reactions, forming esters or ethers.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.

Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: Acid chlorides and alcohols are used for esterification and etherification reactions, respectively.

Major Products

The major products formed from these reactions include various oxidized derivatives, reduced polyhydroxy compounds, and substituted esters or ethers, depending on the reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In the field of chemistry, (2S,3S,4S,5S)-2,3,4,5-tetrahydroxy-6-oxohexanoic acid serves as a crucial building block for synthesizing complex organic molecules. Its hydroxyl groups allow for various chemical reactions:

- Oxidation : Can be oxidized to form higher oxidation state derivatives.

- Reduction : Reduction of the keto group can yield polyhydroxy compounds.

- Substitution Reactions : Hydroxyl groups can participate in esterification or etherification reactions.

These reactions facilitate the development of diverse chemical libraries essential for drug discovery and material science .

Biology

Biologically, this compound is integral to several metabolic pathways. It is a precursor in the biosynthesis of important biomolecules and plays a role in cellular processes such as glycosylation. Its study aids in understanding metabolic disorders and developing therapeutic strategies .

Medicine

In medical research, this compound has shown potential therapeutic applications:

- Drug Development : Investigated for its role in treating metabolic disorders.

- Drug Delivery Systems : Its biocompatibility makes it suitable for use in drug delivery formulations.

Research indicates that it may influence enzyme activity through its interaction with specific molecular targets .

Industry

Industrially, this compound is utilized in:

- Biodegradable Polymers : Its properties make it valuable for producing environmentally friendly materials.

- Food and Cosmetic Additives : Due to its non-toxic nature and biocompatibility.

These applications highlight its versatility and importance in sustainable practices .

Case Studies

- Biotechnological Production :

- Therapeutic Research :

Mechanism of Action

The mechanism of action of (2S,3S,4S,5S)-2,3,4,5-tetrahydroxy-6-oxohexanoic acid involves its interaction with specific molecular targets and pathways. It acts as a substrate for enzymes involved in oxidation-reduction reactions and glycosylation processes. The compound’s hydroxyl groups facilitate its binding to active sites of enzymes, influencing their activity and regulating metabolic pathways.

Comparison with Similar Compounds

Research Findings and Data Gaps

- Synthetic Routes : D-Glucuronic acid is synthesized via oxidation of D-glucose, while D-galacturonic acid derives from pectin hydrolysis . The target compound’s synthesis remains underexplored but may involve enzymatic epimerization of D-mannuronic acid .

- Stability in Solution : D-Glucuronic acid tends to form lactones in aqueous media, complicating its storage . Similar behavior is anticipated for the target compound.

- Toxicity: None of these compounds are classified as hazardous under GHS, though handling guidelines recommend refrigeration for stability .

Biological Activity

(2S,3S,4S,5S)-2,3,4,5-tetrahydroxy-6-oxohexanoic acid, commonly referred to as D-glucuronic acid or its derivatives, is a significant compound in biochemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

Overview of the Compound

- Chemical Structure : The compound is a hexanoic acid derivative characterized by multiple hydroxyl groups and a keto group. Its molecular formula is with a molecular weight of approximately 194.14 g/mol.

- CAS Number : 6814-36-4.

Metabolic Role

This compound plays a crucial role in various metabolic pathways:

- Glycosylation : It acts as a substrate for enzymes involved in glycosylation processes. Glycosylation is vital for protein folding and function.

- Detoxification : The compound is involved in the detoxification of xenobiotics through conjugation reactions that enhance solubility and excretion.

The biological activity of this compound can be attributed to its interaction with specific enzymes and metabolic pathways:

- Enzyme Interaction : The hydroxyl groups facilitate binding to active sites of enzymes such as glycosyltransferases and oxidoreductases. This interaction modulates enzyme activity and influences metabolic pathways.

- Oxidation-Reduction Reactions : The compound can undergo oxidation to form higher oxidation state derivatives or reduction to yield polyhydroxy compounds.

Therapeutic Applications

- Metabolic Disorders : Research indicates that this compound may have therapeutic potential in treating metabolic disorders such as diabetes and obesity by modulating glucose metabolism and insulin sensitivity.

- Drug Delivery Systems : Its biocompatibility makes it an attractive candidate for drug delivery applications. Studies have shown that formulations incorporating this compound enhance the bioavailability of poorly soluble drugs .

Industrial Applications

The compound is also utilized in various industrial applications:

- Biodegradable Polymers : It serves as a precursor for the synthesis of biodegradable polymers used in packaging and medical devices.

- Food Additives : Its non-toxic nature allows its use as a food additive for enhancing flavor and preservation.

Comparative Analysis with Similar Compounds

| Compound Name | CAS Number | Key Features |

|---|---|---|

| D-glucuronic acid | 7116-51-0 | Precursor in glucuronidation; detoxification role |

| D-galacturonic acid | 10324-45-7 | Structural isomer; involved in pectin formation |

| D-mannuronic acid | 51122-74-8 | Similar structure; used in alginate production |

Q & A

Q. What are the standard synthetic routes for (2S,3S,4S,5S)-2,3,4,5-tetrahydroxy-6-oxohexanoic acid, and what challenges arise in stereochemical control?

Synthesis typically involves selective protection/deprotection of hydroxyl groups and oxidation of the C6 carbon to a ketone. A common strategy uses biocatalytic pathways, such as enzymatic oxidation of glucose derivatives, to achieve stereochemical fidelity. Challenges include avoiding epimerization during protection steps and ensuring regioselectivity in oxidation. For example, enzyme engineering (e.g., UDP-glucose dehydrogenase) can improve yield and stereocontrol .

Q. How is the molecular structure of this compound validated, and what analytical techniques are critical?

Structural confirmation requires:

- X-ray crystallography for absolute stereochemistry determination.

- NMR spectroscopy (1H, 13C, COSY, HSQC) to resolve hydroxyl and ketone signals. Key coupling constants (e.g., ) differentiate axial/equatorial hydroxyl orientations .

- Mass spectrometry (HRMS) for molecular weight verification (observed m/z: 194.0427 [M-H]⁻) .

Q. What are the key physicochemical properties relevant to experimental handling?

| Property | Value | Source |

|---|---|---|

| Melting Point | 159–161 °C (lit.) | |

| Solubility | 100 mg/mL in H₂O; soluble in DMSO | |

| logP (Hydrophobicity) | -2.6 | |

| pKa | ~3.18 (carboxylic acid) |

Storage recommendations : Refrigerate (2–8°C) under inert atmosphere to prevent degradation .

Advanced Research Questions

Q. How does the stereochemistry of (2S,3S,4S,5S)-isomer influence its biochemical targets compared to other hexuronic acid epimers?

The (2S,3S,4S,5S) configuration, found in D-mannuronic acid, exhibits distinct binding to enzymes like hyaluronate lyase vs. the (2S,3S,4S,5R)-isomer (D-glucuronic acid). Computational docking studies reveal that the 5S configuration reduces steric clashes with Arg292 in hyaluronate lyase, altering substrate affinity . This impacts applications in hyaluronic acid-based biomaterials and drug detoxification pathways .

Q. What methodologies resolve contradictions in reported solubility and stability data?

Discrepancies in solubility (e.g., 100 mg/mL vs. 25 mg/mL in H₂O) arise from polymorphic forms or hydration states. Techniques to address this:

Q. How can metabolic flux analysis elucidate its role in detoxification pathways?

Isotopic tracing (e.g., -glucose) tracks incorporation into UDP-glucuronic acid, a precursor for detoxification conjugates. LC-MS/MS quantifies metabolites like glucuronides in hepatic microsomes. Contradictory reports on PPARα/γ activation ( vs. null effects in some models) require tissue-specific knockdown studies and chromatin immunoprecipitation (ChIP) to validate transcriptional targets .

Q. What computational strategies predict its reactivity in glycosylation or esterification reactions?

- Density Functional Theory (DFT) : Models transition states for esterification (e.g., ΔG‡ for acetylation at C2 vs. C3 hydroxyls).

- Molecular Dynamics (MD) : Simulates solvent effects on nucleophilic attack by alcohols .

Experimental validation via -labeling in kinetic isotope effect (KIE) studies confirms computational predictions .

Methodological Challenges in Data Interpretation

Q. How are conflicting reports on antioxidant vs. pro-oxidant effects reconciled?

Contradictions arise from assay conditions (e.g., Fe²⁺/Cu²⁺ concentrations in Fenton reactions). Resolve via:

Q. What advanced techniques characterize its polymer-forming capacity for tissue engineering?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.